3-Hydroxybutyronitrile

Description

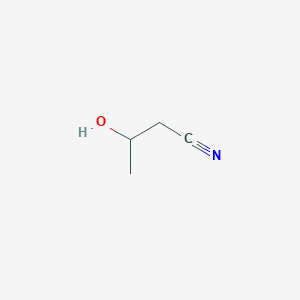

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963097 | |

| Record name | 3-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-06-3 | |

| Record name | 3-Hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, is a bifunctional organic molecule of significant interest in the chemical and pharmaceutical industries. Its structure, incorporating both a hydroxyl and a nitrile functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and specialty chemicals. This technical guide provides a comprehensive overview of the core chemical properties of 3-Hydroxybutyronitrile, detailed experimental protocols, and an exploration of its relevance in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Hydroxybutyronitrile is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Chemical and Physical Properties of 3-Hydroxybutyronitrile

| Property | Value | Reference(s) |

| IUPAC Name | 3-Hydroxybutanenitrile | |

| Synonyms | 3-Hydroxybutyronitrile, β-Hydroxybutyronitrile | [1][2] |

| CAS Number | 4368-06-3 | [1][2] |

| Molecular Formula | C₄H₇NO | [1][3] |

| Molecular Weight | 85.11 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow/amber liquid | |

| Boiling Point | 214 - 217.3 °C at 760 mmHg | [1][2] |

| Melting Point | Data not available | |

| Density | 0.976 - 0.991 g/mL at 20-25 °C | [1][2] |

| Solubility | Soluble in water and most organic solvents. | |

| Refractive Index (n²⁰/D) | 1.429 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Hydroxybutyronitrile. Below is a summary of its key spectral features.

Table 2: Spectroscopic Data for 3-Hydroxybutyronitrile

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, as well as the hydroxyl (-OH) proton. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, the methine carbon bearing the hydroxyl group, and the nitrile carbon. The nitrile carbon typically appears in the 115-125 ppm region. |

| FT-IR | The infrared spectrum is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group, a water molecule, or other characteristic fragments. The fragmentation of alcohols often results in a small or absent molecular ion peak, with common fragments arising from cleavage of the C-C bond adjacent to the oxygen and loss of water. |

Experimental Protocols

Synthesis of 3-Hydroxybutyronitrile from Propylene Oxide

A common method for the synthesis of 3-Hydroxybutyronitrile involves the ring-opening of propylene oxide with a cyanide source, such as hydrogen cyanide, in an aqueous solution under controlled pH conditions.[4]

Materials:

-

Propylene oxide

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Sulfuric acid (H₂SO₄) or other suitable acid for pH adjustment

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Prepare an aqueous solution of hydrogen cyanide by carefully reacting a cyanide salt (e.g., KCN) with an acid (e.g., H₂SO₄) in water, maintaining a pH between 8 and 10. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of hydrogen cyanide.

-

Cool the hydrogen cyanide solution to below 20°C.

-

Slowly add propylene oxide dropwise to the stirred hydrogen cyanide solution while maintaining the temperature below 20°C.

-

Allow the reaction to proceed for several hours (e.g., 9.5 hours) until the reaction is complete, which can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, neutralize the reaction mixture carefully with an acid.

-

Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 3-Hydroxybutyronitrile.

Purification by Distillation

The crude 3-Hydroxybutyronitrile can be purified by vacuum distillation.[5] Wiped-film molecular distillation has also been shown to be an effective method for achieving high purity (>99.5%).[6]

Procedure (Vacuum Distillation):

-

Set up a vacuum distillation apparatus.

-

Place the crude 3-Hydroxybutyronitrile in the distillation flask.

-

Heat the flask gently while applying a vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, related compounds have been distilled at temperatures around 90-115°C under a vacuum of 0.4 mmHg.[5]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of 3-Hydroxybutyronitrile can be visualized as a series of sequential steps.

Role in Drug Development and Signaling Pathways

3-Hydroxybutyronitrile itself is not widely reported as a pharmacologically active compound with direct effects on specific signaling pathways. Its primary significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex pharmaceutical ingredients.[7]

The related compound, 3-hydroxybutyrate, is a ketone body that plays a significant role in energy metabolism, particularly in the brain during periods of fasting or exercise.[8][9] 3-Hydroxybutyrate can influence neuronal function and has been shown to induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity and neuronal stress resistance.[8] The metabolic pathway of 3-hydroxybutyrate involves its conversion from acetoacetyl-CoA and its subsequent use as an energy source.[10][11] While 3-Hydroxybutyronitrile can be a precursor to 3-hydroxybutyric acid, its direct involvement in these signaling pathways has not been established.

The nitrile group is a common pharmacophore in many approved drugs and is often used to improve the pharmacokinetic properties of a molecule.[7] It can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.

Potential Metabolic Fate

While specific studies on the metabolism of 3-Hydroxybutyronitrile are limited, it is plausible that it could be metabolized in vivo to 3-hydroxybutyric acid through hydrolysis of the nitrile group. This would then enter the well-established metabolic pathways of ketone bodies.

Safety and Handling

3-Hydroxybutyronitrile is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Hydroxybutyronitrile is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and it can be purified to a high degree. While its direct biological activity is not extensively documented, its role as a precursor to important molecules, including those involved in energy metabolism, underscores its importance in the fields of chemistry and drug development. Further research into its potential metabolic pathways and toxicological profile would provide a more complete understanding of this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. 3-hydroxybutanenitrile [stenutz.eu]

- 3. (S)-3-Hydroxybutanenitrile | C4H7NO | CID 7853260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR20060090424A - Process for the preparation of β-hydroxybutyronitrile derivatives from racemic epoxides in aqueous hydrogen cyanide solution - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 8. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxybutyronitrile (CAS 4368-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxybutyronitrile (CAS 4368-06-3), a versatile bifunctional molecule of significant interest in chemical synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a key intermediate in the preparation of valuable pharmaceutical compounds. Furthermore, a thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, is presented to aid in its identification and characterization.

Introduction

3-Hydroxybutyronitrile, also known as β-hydroxybutyronitrile, is an organic compound featuring both a hydroxyl and a nitrile functional group.[1] This unique combination allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its chirality at the C3 position also makes it a precursor for the stereoselective synthesis of various pharmaceutical agents. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important molecule.

Chemical and Physical Properties

3-Hydroxybutyronitrile is a clear, slightly yellow to amber liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4368-06-3 | [3] |

| Molecular Formula | C₄H₇NO | [3] |

| Molecular Weight | 85.11 g/mol | [3] |

| Appearance | Clear slightly yellow to amber liquid | [2] |

| Boiling Point | 214 °C (lit.) | [1] |

| Density | 0.976 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.429 (lit.) | [1] |

| Flash Point | 110 °C | [4] |

| Solubility | Information not available |

Synthesis of 3-Hydroxybutyronitrile

A high-yield synthesis of 3-hydroxybutyronitrile can be achieved through the ring-opening of propylene oxide with hydrogen cyanide. The following protocol is based on established chemical principles and data from patent literature.[3]

Experimental Protocol: Synthesis from Propylene Oxide

Reaction Scheme:

Caption: Synthesis of 3-Hydroxybutyronitrile from Propylene Oxide.

Materials:

-

Propylene oxide

-

Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous solution of hydrogen cyanide by carefully reacting potassium cyanide with sulfuric acid in water. The pH of this solution should be adjusted and maintained between 8 and 10.

-

Cool the hydrogen cyanide solution in an ice bath.

-

Slowly add propylene oxide dropwise to the stirred, cooled hydrogen cyanide solution. The temperature should be carefully monitored and maintained during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-hydroxybutyronitrile.

-

The crude product can be further purified by vacuum distillation.

A reported yield for a similar process is 83.6%.[3]

Applications in Drug Development

The structural motif of 3-hydroxybutyronitrile is a key component in several important pharmaceutical compounds. Its chlorinated analog, 4-chloro-3-hydroxybutyronitrile, is a well-established chiral building block in the synthesis of major drugs.[5]

Intermediate for Statin Synthesis

(R)-4-cyano-3-hydroxybutyric acid, a derivative of 3-hydroxybutyronitrile, is a crucial intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin.[6][7] The synthesis of the side chain of Atorvastatin relies on the stereochemistry introduced by this chiral precursor.[7]

Caption: Role of a 3-hydroxybutyronitrile derivative in Atorvastatin synthesis.

Precursor for L-Carnitine and GABOB

The chiral backbone of 3-hydroxybutyronitrile is utilized in the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). L-carnitine is a dietary supplement involved in fatty acid metabolism, while GABOB is a neuromodulator.[2][8][9][10] The synthesis often proceeds through the corresponding 4-chloro-3-hydroxybutyronitrile intermediate.[10]

Caption: 3-Hydroxybutyronitrile core as a precursor for L-Carnitine and GABOB.

Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of 3-hydroxybutyronitrile is essential for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-hydroxybutyronitrile is expected to show three distinct signals corresponding to the methyl, methylene, and methine protons.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 3H | -CH₃ |

| ~2.5 | Doublet | 2H | -CH₂-CN |

| ~4.2 | Multiplet | 1H | -CH(OH)- |

| Broad singlet | 1H | -OH |

The methyl protons appear as a doublet due to coupling with the adjacent methine proton. The methylene protons, adjacent to the electron-withdrawing nitrile group, will be shifted downfield and appear as a doublet due to coupling with the methine proton. The methine proton will be further downfield due to the adjacent hydroxyl group and will appear as a multiplet due to coupling with both the methyl and methylene protons. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (ppm, predicted) | Assignment |

| ~23 | -CH₃ |

| ~28 | -CH₂-CN |

| ~63 | -CH(OH)- |

| ~118 | -C≡N |

The nitrile carbon is significantly deshielded and appears furthest downfield. The carbon bearing the hydroxyl group is also downfield, while the methyl and methylene carbons appear at higher field.[11]

FTIR Spectroscopy

The infrared spectrum of 3-hydroxybutyronitrile will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

| Wavenumber (cm⁻¹, approximate) | Vibrational Mode |

| 3600-3200 (broad) | O-H stretch |

| 2260-2240 (sharp) | C≡N stretch |

| 3000-2850 | C-H stretch (aliphatic) |

| 1100-1000 | C-O stretch |

The broadness of the O-H stretching band is due to hydrogen bonding. The C≡N stretch is typically a sharp and medium-intensity band.[1][12]

Mass Spectrometry

The electron ionization mass spectrum of 3-hydroxybutyronitrile is expected to show a molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would likely involve the loss of small, stable molecules or radicals.

| m/z | Possible Fragment |

| 85 | [M]⁺ |

| 70 | [M - CH₃]⁺ |

| 67 | [M - H₂O]⁺ |

| 45 | [CH₃CH(OH)]⁺ |

| 40 | [CH₂CN]⁺ |

The fragmentation will likely be initiated by the cleavage of bonds alpha to the hydroxyl group and the nitrile group. The loss of a methyl radical (m/z 70) and water (m/z 67) are common fragmentation pathways for alcohols.[13]

Safety Information

3-Hydroxybutyronitrile should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

3-Hydroxybutyronitrile (CAS 4368-06-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its bifunctional nature and chirality make it an important building block for complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its role in drug development, and a thorough analysis of its spectroscopic characteristics. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. KR20060090424A - Process for the preparation of β-hydroxybutyronitrile derivatives from racemic epoxides in aqueous hydrogen cyanide solution - Google Patents [patents.google.com]

- 4. CN101838221A - Manufacturing method of atorvastatin intermediate (R)-(-)-4-nitrile-3-hydroxybutyrate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. jchemrev.com [jchemrev.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 3-Hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyronitrile, a bifunctional molecule containing both a hydroxyl and a nitrile group, serves as a versatile building block in organic synthesis. Its chirality and the reactivity of its functional groups make it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure of 3-Hydroxybutyronitrile, including its physicochemical properties, spectroscopic signatures, and a detailed experimental protocol for its synthesis. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Molecular Structure and Isomerism

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, possesses a four-carbon backbone.[1] The structure is characterized by a nitrile group (-C≡N) at the C1 position and a hydroxyl group (-OH) at the C3 position. This substitution pattern renders the C3 carbon chiral, leading to the existence of two enantiomers: (R)-3-Hydroxybutyronitrile and (S)-3-Hydroxybutyronitrile. The stereochemistry is of paramount importance in the synthesis of enantiomerically pure target molecules.

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the nitrile nitrogen) influences the molecule's physical properties and intermolecular interactions.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 3-Hydroxybutyronitrile are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-Hydroxybutanenitrile | [1] |

| Synonyms | 3-Hydroxybutyronitrile, beta-hydroxybutanenitrile | [1] |

| CAS Number | 4368-06-3 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Boiling Point | 214 °C (lit.) | |

| Density | 0.976 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.429 (lit.) | |

| SMILES | CC(O)CC#N | |

| InChI Key | BYJAJQGCMSBKPB-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of 3-Hydroxybutyronitrile. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 3-Hydroxybutyronitrile will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ | ~1.2 | Doublet (d) | 3H |

| -CH₂-CN | ~2.4 | Doublet (d) | 2H |

| -OH | Variable | Singlet (s) | 1H |

| -CH(OH)- | ~4.1 | Multiplet (m) | 1H |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| -C H₃ | ~23 |

| -C H₂-CN | ~28 |

| -C H(OH)- | ~63 |

| -C N | ~118 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

| O-H stretch | 3550 - 3200 | Strong, Broad |

| C-H stretch | 2950 - 2850 | Medium to Strong |

| C≡N stretch | 2260 - 2220 | Medium, Sharp |

| C-O stretch | 1150 - 1050 | Strong |

2.2.4. Mass Spectrometry (MS)

In electron ionization mass spectrometry, 3-Hydroxybutyronitrile is expected to show a molecular ion peak, although it may be of low intensity.[2] Common fragmentation patterns for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[2] Nitriles may undergo fragmentation involving the loss of HCN.[3]

| m/z Value | Possible Fragment Identity |

| 85 | [M]⁺ (Molecular Ion) |

| 84 | [M-H]⁺ |

| 70 | [M-CH₃]⁺ |

| 67 | [M-H₂O]⁺ |

| 45 | [CH₃CHOH]⁺ |

| 41 | [CH₂CN]⁺ |

Experimental Protocols

Synthesis of 3-Hydroxybutyronitrile via Epoxide Ring-Opening

This protocol describes a general method for the synthesis of 3-Hydroxybutyronitrile from propylene oxide and a cyanide source. This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves highly toxic cyanide salts.

Materials and Equipment:

-

Propylene oxide

-

Sodium cyanide (or potassium cyanide)

-

Water (deionized)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Cyanide Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium cyanide in water.

-

pH Adjustment: Slowly add concentrated sulfuric acid dropwise to the cyanide solution until a pH of approximately 8.5 is reached. It is crucial to maintain a basic pH to avoid the formation of highly toxic hydrogen cyanide gas.

-

Addition of Epoxide: Add propylene oxide dropwise to the cooled and pH-adjusted cyanide solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting crude product by vacuum distillation to obtain 3-Hydroxybutyronitrile.

-

Conclusion

3-Hydroxybutyronitrile is a structurally simple yet synthetically important molecule. A thorough understanding of its molecular structure, stereochemistry, and spectroscopic characteristics is fundamental for its effective use in research and drug development. The data and protocols presented in this guide are intended to provide a solid technical foundation for professionals working with this versatile chemical intermediate. As with all chemical procedures, appropriate safety precautions must be strictly followed, particularly when handling cyanide-containing reagents.

References

- 1. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 3-Hydroxybutyronitrile

An In-depth Technical Guide to the Physical Properties of 3-Hydroxybutyronitrile

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of 3-Hydroxybutyronitrile (CAS No: 4368-06-3). The information is compiled from various chemical data sources to support research and development activities. All quantitative data is summarized for clarity, and standard experimental methodologies are described.

Chemical Identity and Structure

-

IUPAC Name: 3-Hydroxybutanenitrile

-

Synonyms: β-Hydroxybutyronitrile, 3-Hydroxybutyronitrile, 2-Cyanoisopropyl alcohol

-

Molecular Weight: 85.106 g/mol [1]

-

Structure:

Quantitative Physical Properties

The are summarized in the table below. The compound is typically described as a colorless to slightly yellow or amber liquid at room temperature.[1][2][4]

| Property | Value | Notes and References |

| Physical State | Colorless to light yellow liquid | [1][2][4] |

| Melting Point | Not reported | Consistently described as a liquid, suggesting a melting point below room temperature. |

| Boiling Point | 214 °C | at 760 mmHg (lit.)[2][3] |

| 217.3 °C | at 760 mmHg[1] | |

| Density | 0.976 g/mL | at 25 °C (lit.)[2][3] |

| 0.991 g/mL | Temperature not specified[1] | |

| Refractive Index (n²⁰/D) | 1.429 | (lit.)[1][2] |

| Flash Point | 85.2 °C | [1] |

| >110 °C (>230 °F) | [2] | |

| Solubility | Soluble in water and most organic solvents. | Qualitative description.[4] The related (R)-enantiomer is soluble in DCM and Ethyl Acetate. |

| pKa | 13.89 ± 0.20 | Predicted value[2] |

| LogP | 0.28088 | [1] |

| Vapor Pressure | 0.029 mmHg | at 25 °C (for (S)-enantiomer)[4] |

Spectral Data

Experimental spectra for 3-Hydroxybutyronitrile are not widely available in public databases. However, the expected characteristic absorptions and chemical shifts can be predicted based on its functional groups (hydroxyl, nitrile, and aliphatic C-H bonds).

-

Infrared (IR) Spectroscopy:

-

O-H stretch: A strong, broad absorption is expected in the range of 3550-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (sp³): Strong absorptions are expected just below 3000 cm⁻¹.

-

C≡N stretch: A medium-intensity, sharp absorption is expected in the range of 2260-2220 cm⁻¹.

-

C-O stretch: A strong absorption is expected in the fingerprint region, typically between 1260-1000 cm⁻¹.

-

-

¹H NMR Spectroscopy:

-

-CH₃ group: A doublet is expected around 1.2-1.4 ppm.

-

-CH₂- group: A multiplet (likely a doublet of doublets) is expected around 2.4-2.6 ppm.

-

-CH- group: A multiplet is expected around 4.0-4.3 ppm.

-

-OH group: A broad singlet with a variable chemical shift is expected.

-

-

¹³C NMR Spectroscopy:

-

-CH₃ carbon: A peak is expected in the aliphatic region, around 20-25 ppm.

-

-CH₂- carbon: A peak is expected around 25-35 ppm.

-

-CH(OH)- carbon: A peak is expected further downfield due to the electronegative oxygen, around 60-65 ppm.

-

-C≡N carbon: The nitrile carbon is expected to appear in the 115-125 ppm range.

-

Experimental Protocols

Detailed experimental protocols for determining the are not available in the cited literature. However, the following describes standard laboratory procedures for measuring the key properties of a liquid compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's purity. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Preparation: A small amount of the liquid sample (2-3 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then submerged in a heating bath (e.g., paraffin oil) in an apparatus like a Thiele tube to ensure uniform heating.

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Heating is discontinued. As the apparatus slowly cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume (g/mL).

-

Mass Measurement: An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance to determine its mass (m₁).

-

Volume Measurement: A precise volume of 3-Hydroxybutyronitrile (e.g., 10.0 mL) is added to the graduated cylinder. The volume (V) is read from the bottom of the meniscus.

-

Combined Mass Measurement: The graduated cylinder containing the liquid sample is reweighed to get the combined mass (m₂).

-

Calculation: The mass of the liquid is calculated by subtraction (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m_liquid / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.

-

Calibration: The refractometer is turned on and the prism is cleaned with an appropriate solvent (e.g., ethanol or isopropanol) and allowed to dry. The instrument is calibrated using a standard with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 3-Hydroxybutyronitrile are placed onto the surface of the lower prism using a pipette.

-

Measurement: The prisms are closed and locked. The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the light and dark fields converge into a sharp, single line. The compensator is adjusted to remove any color fringes.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

Logical Relationship of Physical States

The following diagram illustrates the phase transitions of 3-Hydroxybutyronitrile in relation to its physical properties like melting and boiling points.

References

An In-depth Technical Guide to 3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 3-Hydroxybutanenitrile

This technical guide provides a comprehensive overview of 3-Hydroxybutanenitrile, a valuable chiral building block in the fields of pharmaceutical and chemical research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxybutanenitrile .[1] It is a hydroxynitrile, which is a butyronitrile substituted with a hydroxy group at the 3-position.[1]

This document details the physicochemical properties, synthesis methodologies, and known biological activities of 3-hydroxybutanenitrile, with a focus on its applications in drug development and research.

Data Presentation

A summary of the key quantitative data for 3-hydroxybutanenitrile is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxybutanenitrile | [1] |

| Molecular Formula | C₄H₇NO | [1][2] |

| Molecular Weight | 85.10 g/mol | [1][2] |

| CAS Number | 4368-06-3 | [1] |

| (S)-enantiomer CAS | 123689-95-2 | [2] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in water and most organic solvents | [3] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Exact Mass | 85.052763847 Da | [1][2] |

| Complexity | 70.9 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of 3-hydroxybutanenitrile are crucial for its application in research and development. Chiral synthesis, in particular, is of high importance due to the stereospecific nature of many biological interactions.

Enantioselective Synthesis of (S)-3-Hydroxybutanenitrile via Biocatalytic Reduction

The asymmetric reduction of 3-oxobutanenitrile is a highly effective method for producing enantiomerically pure (S)-3-hydroxybutanenitrile. This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

Materials:

-

3-Oxobutanenitrile

-

Alcohol dehydrogenase (ADH) or a suitable ketoreductase

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH) as a cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of 3-oxobutanenitrile in a phosphate buffer. The concentration of the substrate is typically in the range of 10-50 mM.

-

Cofactor and Regeneration System: Add the NADPH or NADH cofactor to the reaction mixture, typically at a concentration of 1-2 mol% relative to the substrate. Introduce the cofactor regeneration system, such as glucose and glucose dehydrogenase, to ensure a continuous supply of the reduced cofactor.

-

Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase or ketoreductase to the mixture. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized for efficient conversion.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer containing the product from the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude (S)-3-hydroxybutanenitrile. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

This biocatalytic method provides a green and efficient route to enantiopure (S)-3-hydroxybutanenitrile, a valuable chiral intermediate.[4]

Biological Activity and Signaling Pathways

While extensive research on the biological activities of 3-hydroxybutanenitrile is still emerging, preliminary studies have indicated its potential in specific applications.

Antifungal Activity

The (3R)-enantiomer of 3-hydroxybutanenitrile has been found to exhibit activity against phytopathogenic fungi. This suggests its potential as a lead compound for the development of novel antifungal agents. The exact mechanism of its antifungal action is an area of active investigation. Generally, antifungal compounds can exert their effects through various mechanisms, including disruption of the fungal cell wall or membrane, inhibition of essential enzymes, or interference with key signaling pathways. For instance, some antifungal agents are known to inhibit the synthesis of β-glucans, which are critical components of the fungal cell wall.[5] Others may induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6]

Further research is required to elucidate the specific molecular targets and signaling pathways affected by 3-hydroxybutanenitrile in fungal cells. Transcriptomic and proteomic analyses of fungi treated with 3-hydroxybutanenitrile could provide valuable insights into its mechanism of action.

Applications in Drug Development

Chiral building blocks are essential in the synthesis of enantiomerically pure drugs, as different enantiomers of a drug can have significantly different pharmacological activities and safety profiles.[7][] 3-Hydroxybutanenitrile, with its chiral center and versatile functional groups (hydroxyl and nitrile), is a valuable synthon for the preparation of more complex molecules.[3]

The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a handle for further molecular elaboration.[9] The hydroxyl group can be involved in esterification or etherification reactions. This dual functionality makes 3-hydroxybutanenitrile a versatile starting material for the synthesis of a variety of bioactive compounds.

For example, a related chiral building block, ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, is a key intermediate in the synthesis of the blockbuster drug Atorvastatin.[10] This highlights the importance of such chiral hydroxy-nitrile scaffolds in the pharmaceutical industry.

Mandatory Visualizations

Diagrams

Below are diagrams illustrating key concepts and workflows related to 3-hydroxybutanenitrile, generated using the DOT language.

Caption: Biocatalytic synthesis of (S)-3-Hydroxybutanenitrile.

Caption: Versatile chemical transformations of 3-Hydroxybutanenitrile.

Caption: Hypothesized antifungal mechanisms of 3-Hydroxybutanenitrile.

References

- 1. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Hydroxybutanenitrile | C4H7NO | CID 7853260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Discovery and Synthesis of 3-Hydroxybutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-hydroxybutyronitrile, a significant intermediate in organic synthesis. The document details the initial historical synthesis as documented in 1863 and contrasts it with modern, optimized procedures. Tabulated quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways are presented to serve as a practical resource for researchers in chemistry and drug development. The guide also briefly touches upon the known biological relevance of this molecule, which is primarily valued as a versatile building block in the preparation of various functionalized compounds.

Historical Discovery

The first documented synthesis of 3-hydroxypropionitrile, also known as ethylene cyanohydrin, a close structural analog of 3-hydroxybutyronitrile, was reported by Johannes Wislicenus in 1863 in the scientific journal Annalen der Chemie und Pharmacie.[1] The synthesis involved the reaction of ethylene chlorohydrin with a cyanide salt. While the specific synthesis of 3-hydroxybutyronitrile is not detailed in this initial publication, the foundational chemistry for the formation of β-hydroxynitriles was established. The core reaction involves the nucleophilic substitution of a halide with a cyanide ion, a method that paved the way for the synthesis of a variety of cyanohydrins.

Physicochemical Properties

3-Hydroxybutyronitrile is a chiral molecule existing as (R)- and (S)-enantiomers. It is a colorless to slightly yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [2][3] |

| Molar Mass | 85.10 g/mol | [2][3] |

| Boiling Point | 214 °C (lit.) | |

| Density | 0.976 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.429 (lit.) | |

| IUPAC Name | 3-hydroxybutanenitrile | [3] |

| Synonyms | beta-hydroxybutanenitrile, 2-Cyanoisopropyl alcohol | [3] |

Synthesis of 3-Hydroxybutyronitrile

The synthesis of 3-hydroxybutyronitrile can be achieved through various methods. Below are detailed protocols for both the historical method analogous to the discovery of β-hydroxynitriles and a common modern procedure.

Historical Synthesis Analogue: Nucleophilic Substitution

The pioneering work of Wislicenus demonstrated the synthesis of a β-hydroxynitrile via the reaction of a chlorohydrin with a cyanide salt.[1] This approach laid the groundwork for subsequent syntheses of related compounds.

Experimental Protocol:

A mixture of 2-chlorobutanol (1 mole) and a solution of potassium cyanide (1.2 moles) in aqueous ethanol is heated under reflux. The reaction progress is monitored by the disappearance of the starting chlorohydrin. Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude 3-hydroxybutyronitrile is purified by fractional distillation.

Modern Synthesis: Ring-Opening of an Epoxide

A prevalent contemporary method for synthesizing 3-hydroxybutyronitrile involves the ring-opening of propylene oxide with a cyanide source. This method offers good yields and regioselectivity.

Experimental Protocol:

To a solution of sodium cyanide (1.1 equivalents) in water at 0 °C, concentrated sulfuric acid is added dropwise to adjust the pH to approximately 8.5.[4] Propylene oxide (1 equivalent) is then added dropwise while maintaining the temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight. The aqueous solution is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-hydroxybutyronitrile.[4]

Table of Reaction Parameters for Modern Synthesis

| Parameter | Value |

| Reactants | Propylene Oxide, Sodium Cyanide |

| Solvent | Water |

| Catalyst/Reagent | Sulfuric Acid (for pH adjustment) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Work-up | Extraction with Ethyl Acetate |

| Purification | Distillation under reduced pressure |

Visualizing the Synthesis

The logical workflow for the modern synthesis of 3-hydroxybutyronitrile is depicted below.

Caption: Modern synthesis workflow for 3-hydroxybutyronitrile.

Biological Role and Applications

Currently, there is limited evidence to suggest a direct role for 3-hydroxybutyronitrile in any specific biological signaling pathways. Its significance in the scientific and industrial realms lies predominantly in its utility as a versatile chemical intermediate. The presence of both a hydroxyl and a nitrile functional group allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. For instance, chiral versions of related hydroxynitriles are crucial building blocks in the synthesis of widely prescribed medications.

Conclusion

3-Hydroxybutyronitrile, a compound with a rich history dating back to the foundational work in organic synthesis in the 19th century, continues to be a relevant molecule for modern chemical research and development. This guide has provided a detailed overview of its discovery, physicochemical properties, and synthetic methodologies. The provided experimental protocols and workflow diagrams are intended to equip researchers and professionals with the necessary information for the successful synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectral Data of 3-Hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-hydroxybutyronitrile (C₄H₇NO, Molecular Weight: 85.10 g/mol ), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of its structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 3-hydroxybutyronitrile.

1.1. ¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of 3-hydroxybutyronitrile is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Multiplet | 1H | CH-OH |

| ~3.5 | Singlet (broad) | 1H | OH |

| ~2.5 | Doublet of doublets | 2H | CH₂ -CN |

| ~1.3 | Doublet | 3H | CH₃ -CH |

1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of 3-hydroxybutyronitrile is expected to display four signals, one for each unique carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~118 | C N |

| ~65 | C H-OH |

| ~28 | C H₂-CN |

| ~22 | C H₃-CH |

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 3-hydroxybutyronitrile is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxybutyronitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or higher field instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Employ a pulse angle of 45-90 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of 3-hydroxybutyronitrile has been reported by Aldrich.[1]

2.1. IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1450 | Medium | C-H bend (CH₃, CH₂) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

2.2. Experimental Protocol for FTIR-ATR Spectroscopy

The following protocol is suitable for acquiring an ATR-IR spectrum of liquid 3-hydroxybutyronitrile:

-

Sample Preparation: As 3-hydroxybutyronitrile is a liquid, a small drop can be directly placed onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place a small drop of 3-hydroxybutyronitrile onto the center of the ATR crystal, ensuring complete coverage. Apply the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

3.1. Mass Spectrometry Data (Predicted)

The mass spectrum of 3-hydroxybutyronitrile is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 85 | Low | [M]⁺ (Molecular Ion) |

| 70 | Medium | [M - CH₃]⁺ |

| 56 | Medium | [M - C₂H₅]⁺ or [M - CH₂CN]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 41 | Medium | [CH₂CN]⁺ |

3.2. Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for analyzing 3-hydroxybutyronitrile using ESI-MS is as follows:

-

Sample Preparation: Prepare a dilute solution of 3-hydroxybutyronitrile (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI Source Parameters:

-

Set the capillary voltage to an appropriate value (e.g., 3-5 kV for positive ion mode).

-

Optimize the nebulizing gas flow rate and drying gas temperature and flow rate to achieve stable spray and efficient desolvation.

-

-

Mass Analyzer Settings:

-

Acquire spectra in the desired mass range (e.g., m/z 50-200).

-

For fragmentation studies (MS/MS), select the molecular ion (or a protonated/adducted precursor ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Structure-Spectra Correlations

The following diagram illustrates the relationship between the chemical structure of 3-hydroxybutyronitrile and its key spectral features.

Caption: Correlation of 3-hydroxybutyronitrile's structure with its key NMR, IR, and MS spectral data.

References

An In-depth Technical Guide to the Stability and Storage of 3-Hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the stability and storage of 3-Hydroxybutyronitrile based on general chemical principles and data available for related compounds. As of the last update, specific, peer-reviewed stability studies exclusively on 3-Hydroxybutyronitrile are not widely available in the public domain. Therefore, the experimental protocols and some data presented herein are illustrative and should be adapted and validated for specific applications.

Introduction

3-Hydroxybutyronitrile (CAS No. 4368-06-3) is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1] This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various chiral intermediates. Understanding the stability and appropriate storage conditions of 3-Hydroxybutyronitrile is paramount to ensure its purity, potency, and safety throughout its lifecycle, from laboratory research to potential applications in drug development. This guide provides a detailed overview of its stability profile, recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxybutyronitrile is presented in Table 1. These properties are essential for understanding its behavior during storage and handling.

Table 1: Physicochemical Properties of 3-Hydroxybutyronitrile

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~104–106 °C @ 15 mmHg | [2] |

| Storage Temperature | 2–8 °C | [2] |

Stability Profile and Degradation Pathways

The stability of 3-Hydroxybutyronitrile can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The primary degradation pathway for nitriles is hydrolysis.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for nitriles, which can occur under both acidic and basic conditions. The nitrile group can be hydrolyzed first to an amide (3-hydroxybutyramide) and subsequently to a carboxylic acid (3-hydroxybutyric acid), with the liberation of ammonia.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile group is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid and an ammonium salt.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylate salt and ammonia.

The proposed hydrolytic degradation pathway is illustrated in the diagram below.

Thermal Degradation

While specific data on the thermal decomposition of 3-Hydroxybutyronitrile is limited, related β-hydroxynitriles are known to undergo thermal degradation. The presence of both a hydroxyl and a nitrile group may lead to complex decomposition pathways at elevated temperatures, potentially involving dehydration or other rearrangements.

Photodegradation

Oxidative Degradation

The presence of oxidizing agents could potentially lead to the degradation of 3-Hydroxybutyronitrile. The secondary alcohol group is susceptible to oxidation to a ketone.

Recommended Storage and Handling

Based on available safety data sheets and general chemical handling principles, the following storage and handling procedures are recommended for 3-Hydroxybutyronitrile:

Table 2: Recommended Storage and Handling of 3-Hydroxybutyronitrile

| Parameter | Recommendation |

| Storage Temperature | Store in a refrigerator at 2–8 °C. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. |

| Light | Protect from light by storing in an amber or opaque container. |

| Container | Keep containers tightly closed in a dry and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. |

The logical workflow for the storage and handling of 3-Hydroxybutyronitrile is depicted in the following diagram.

Experimental Protocols for Stability Assessment

To definitively determine the stability of 3-Hydroxybutyronitrile, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][5] This involves subjecting the compound to various stress conditions to accelerate its degradation.

Forced Degradation Study Protocol (Illustrative)

Objective: To identify potential degradation products and pathways of 3-Hydroxybutyronitrile and to develop a stability-indicating analytical method.

Materials:

-

3-Hydroxybutyronitrile

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

Procedure:

-

Sample Preparation: Prepare a stock solution of 3-Hydroxybutyronitrile (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and 60°C for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze for the appearance of degradation products and the decrease in the concentration of the parent compound.

The workflow for a typical forced degradation study is outlined below.

Stability-Indicating HPLC Method (Illustrative)

A robust stability-indicating HPLC method should be able to separate the parent 3-Hydroxybutyronitrile peak from all potential degradation products and process-related impurities. Given the polar nature of 3-Hydroxybutyronitrile, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is recommended.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Polar-endcapped C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

GC-MS for Impurity Profiling (Illustrative)

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for identifying volatile and semi-volatile impurities and degradation products. Due to the polarity of 3-Hydroxybutyronitrile, derivatization may be necessary to improve its volatility and chromatographic performance.

Table 4: Illustrative GC-MS Method Parameters

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-400 |

Summary of Quantitative Data

As specific quantitative stability data for 3-Hydroxybutyronitrile is not publicly available, Table 5 provides a template for how such data, once generated from forced degradation studies, should be presented.

Table 5: Template for Summary of Forced Degradation Results

| Stress Condition | Time (hours) | Assay of 3-HBN (%) | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 0.1 M NaOH, RT | 24 | |||

| 48 | ||||

| 72 | ||||

| 3% H₂O₂, RT | 24 | |||

| 48 | ||||

| 72 | ||||

| Thermal, 80°C | 24 | |||

| 48 | ||||

| 72 | ||||

| Photolytic | - |

Conclusion

While 3-Hydroxybutyronitrile is a valuable chemical intermediate, a thorough understanding of its stability is crucial for its effective use. This guide has outlined the key considerations for the stability and storage of 3-Hydroxybutyronitrile, including its likely degradation pathways and recommended handling procedures. The provided illustrative experimental protocols for forced degradation studies and analytical method development offer a framework for researchers and drug development professionals to establish a comprehensive stability profile for this compound. It is strongly recommended that these studies be performed to generate specific data to ensure the quality and reliability of 3-Hydroxybutyronitrile in its intended applications.

References

3-Hydroxybutyronitrile safety and hazards

An In-depth Technical Guide on the Safety and Hazards of 3-Hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyronitrile (CAS RN: 4368-06-3), also known as 3-hydroxybutanenitrile or β-hydroxybutyronitrile, is a bifunctional organic compound containing both a hydroxyl and a nitrile group.[1][2] It serves as a valuable intermediate in various organic syntheses.[1]

This document provides a comprehensive overview of the known safety and hazard information for 3-Hydroxybutyronitrile. It is crucial to distinguish this compound from the similarly named but structurally different 3-Hydroxypropionitrile (Ethylene cyanohydrin, CAS RN: 109-78-4), for which significantly more safety data is publicly available. The information herein pertains specifically to 3-Hydroxybutyronitrile unless otherwise noted as a general characteristic of the aliphatic nitrile class. All handling of this chemical should be conducted with the assumption of its potential hazards, following strict laboratory safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of 3-Hydroxybutyronitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO | [2] |

| Molecular Weight | 85.10 g/mol | [2] |

| CAS Number | 4368-06-3 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 214 °C (lit.) | [1] |

| Density | 0.976 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.429 (lit.) | [1] |

| Synonyms | 3-hydroxybutanenitrile, beta-hydroxybutanenitrile | [2] |

Hazard Identification and Classification

Based on available data, 3-Hydroxybutyronitrile is classified as an irritant. The Globally Harmonized System (GHS) classification is detailed in the table below.

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2] |

Primary Hazards:

-

Skin Irritation: Direct contact with the skin can cause irritation.[2]

-

Eye Irritation: Can cause serious irritation upon contact with the eyes.[2]

-

Respiratory Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[2]

Toxicological Information

Detailed experimental toxicological studies, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for 3-Hydroxybutyronitrile are not available in the reviewed literature. Its hazard assessment is primarily based on its GHS classification as an irritant.[2]

While no specific data exists for the metabolism of 3-Hydroxybutyronitrile, it is a general concern that some nitriles can release hydrogen cyanide (HCN) under certain conditions, such as upon heating or contact with strong acids, or through metabolic pathways in the body.[3][4] This is a theoretical risk for the chemical class, and personnel should handle the compound accordingly.

Caption: General theoretical risk pathway for aliphatic nitriles.

Reactivity and Stability

-

Chemical Stability: The compound is generally stable under normal laboratory temperatures and pressures.[3]

-

Conditions to Avoid: Avoid exposure to high temperatures, strong acids, strong bases, and strong oxidizing agents.[3][5]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[3][4]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Under certain conditions, the release of hydrogen cyanide is also a possibility.[3][4]

Safe Handling and Exposure Control

A systematic approach is mandatory when handling 3-Hydroxybutyronitrile. Researchers must familiarize themselves with the hazards via the Safety Data Sheet (SDS) before commencing any work.

Caption: Recommended workflow for safely handling 3-Hydroxybutyronitrile.

Engineering Controls

-

Ventilation: All work with 3-Hydroxybutyronitrile should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6]

-

Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling 3-Hydroxybutyronitrile.[5][6]

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use. | [5][6] |

| Respiratory Protection | If working outside a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | [6] |

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

First Aid and Emergency Procedures

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [7][8][9] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [7][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8][9] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[4][10]

-

Specific Hazards: The compound is combustible.[4] Combustion will produce irritating and toxic fumes, including nitrogen oxides and potentially hydrogen cyanide.[3][11] Containers may rupture when heated.[3]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Ensure adequate ventilation.[4]

-

Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[4] Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the substance to enter drains or waterways. Wash the spill area thoroughly after material pickup is complete.[11]

References

- 1. 3-HYDROXYBUTYRONITRILE | 4368-06-3 [chemicalbook.com]

- 2. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypropionitrile(109-78-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. ICSC 1026 - ETHYLENE CYANOHYDRIN [inchem.org]

- 5. benchchem.com [benchchem.com]

- 6. researchchemshub.com [researchchemshub.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. ETHYLENE CYANOHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Theoretical Insights into 3-Hydroxybutyronitrile: A Technical Guide for Researchers

For Immediate Release